molecular formula C9H19BrO2 B15194857 2-Bromo-1,1-diethoxy-3-methylbutane CAS No. 7463-52-7

2-Bromo-1,1-diethoxy-3-methylbutane

Cat. No.: B15194857
CAS No.: 7463-52-7
M. Wt: 239.15 g/mol
InChI Key: KZWWTFUNNWLRME-UHFFFAOYSA-N
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Description

2-Bromo-1,1-diethoxy-3-methylbutane is an organic compound with the molecular formula C9H19BrO2. It is a colorless liquid with a density of 1.171 g/cm³ and a boiling point of 243.4°C at 760 mmHg . This compound is used in various organic synthesis reactions and serves as an intermediate in the production of other chemicals.

Preparation Methods

2-Bromo-1,1-diethoxy-3-methylbutane can be synthesized through several methods. One common synthetic route involves the reaction of isovaleraldehyde with ethanol to form 2-ethoxy-3-methylbutanol. This intermediate is then subjected to a bromination reaction using hydrogen bromide to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-1,1-diethoxy-3-methylbutane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium ethoxide, potassium tert-butoxide, and various acids and bases. The major products formed depend on the specific reaction conditions but often include substituted alkanes, alkenes, and alcohols.

Scientific Research Applications

2-Bromo-1,1-diethoxy-3-methylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-diethoxy-3-methylbutane involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, facilitating various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, but generally, it interacts with nucleophilic sites on other molecules .

Comparison with Similar Compounds

2-Bromo-1,1-diethoxy-3-methylbutane can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound, particularly in its ability to participate in a wide range of organic synthesis reactions.

Properties

CAS No.

7463-52-7

Molecular Formula

C9H19BrO2

Molecular Weight

239.15 g/mol

IUPAC Name

2-bromo-1,1-diethoxy-3-methylbutane

InChI

InChI=1S/C9H19BrO2/c1-5-11-9(12-6-2)8(10)7(3)4/h7-9H,5-6H2,1-4H3

InChI Key

KZWWTFUNNWLRME-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(C)C)Br)OCC

Origin of Product

United States

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